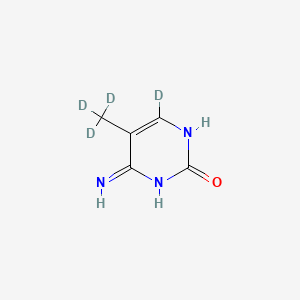
5-Methyl-d3-cytosine-6-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-d3-cytosine-6-d1 is a stable isotope-labeled compound, often used in scientific research for various applications. It is a derivative of cytosine, one of the four main bases found in DNA and RNA. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, making it useful for tracing and studying biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-d3-cytosine-6-d1 involves the incorporation of deuterium into the cytosine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a cytosine derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high chemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using deuterated reagents.
Quality Control: Rigorous testing to ensure the product meets the required specifications.
Packaging: The compound is packaged in controlled environments to maintain its stability and purity.
化学反応の分析
Types of Reactions
5-Methyl-d3-cytosine-6-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions include various deuterated and non-deuterated cytosine derivatives, which can be further studied for their biochemical properties.
科学的研究の応用
5-Methyl-d3-cytosine-6-d1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of DNA methylation and epigenetic modifications.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for various industrial processes.
作用機序
The mechanism of action of 5-Methyl-d3-cytosine-6-d1 involves its incorporation into DNA or RNA, where it can be used to study methylation patterns and other biochemical processes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to trace the compound’s interactions and effects within biological systems.
類似化合物との比較
Similar Compounds
5-Methylcytosine: A naturally occurring cytosine derivative involved in DNA methylation.
5-Hydroxymethylcytosine: Another cytosine derivative with roles in epigenetic regulation.
5-Formylcytosine: A cytosine derivative involved in DNA demethylation processes.
Uniqueness
5-Methyl-d3-cytosine-6-d1 is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. Unlike its non-deuterated counterparts, it provides a distinct advantage in studies requiring detailed tracking of molecular interactions and pathways.
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
129.15 g/mol |
IUPAC名 |
6-deuterio-4-imino-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChIキー |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
異性体SMILES |
[2H]C1=C(C(=N)NC(=O)N1)C([2H])([2H])[2H] |
正規SMILES |
CC1=CNC(=O)NC1=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


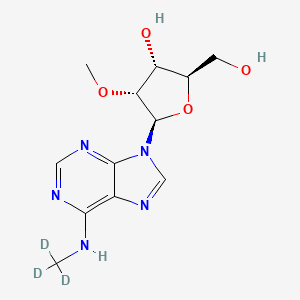
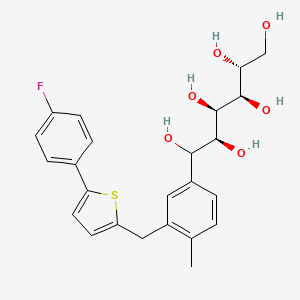
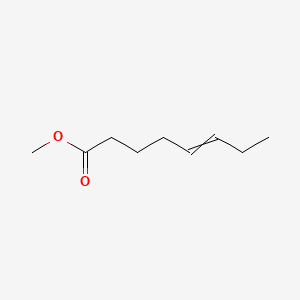
![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
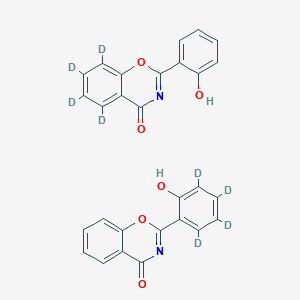
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
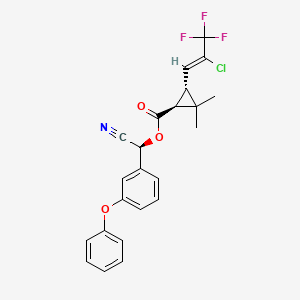
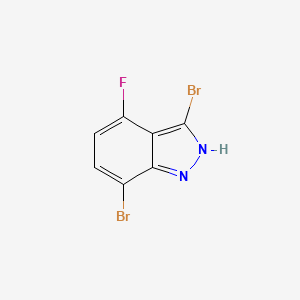
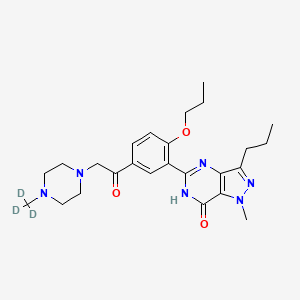
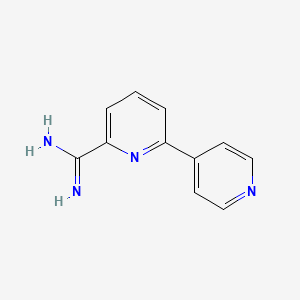
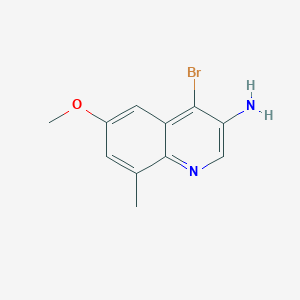
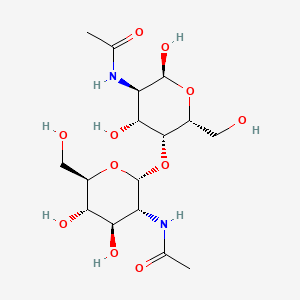
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
